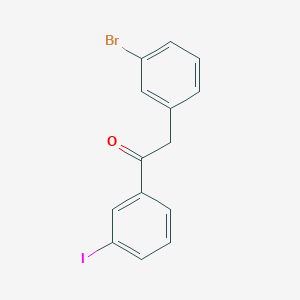
2-(3-Bromophenyl)-3'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of “2-(3-Bromophenyl)-3'-iodoacetophenone”
The compound 2-(3-Bromophenyl)-3'-iodoacetophenone is a halogenated acetophenone derivative, which is a class of organic compounds characterized by a phenyl ring attached to an acetyl group, with additional halogen atoms attached to the aromatic rings. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of halogenated acetophenones, such as 2-(3-Bromophenyl)-3'-iodoacetophenone, can be achieved through various methods. One approach involves the use of palladium-catalyzed reactions, as described in the synthesis of multisubstituted triphenylenes and phenanthrenes, where o-iodobiphenyls are coupled with o-bromobenzyl alcohols . Similarly, the synthesis of 2-arylindoles from anilines and 5′-bromo-2′-hydroxyacetophenone also utilizes palladium-catalyzed cyclization . These methods highlight the versatility of palladium catalysis in constructing complex molecules from simpler halogenated precursors.
Molecular Structure Analysis
The molecular structure of halogenated acetophenones is characterized by the presence of halogen atoms, which can significantly influence the reactivity and electronic properties of the molecule. For instance, the presence of bromo and iodo substituents on the acetophenone framework can facilitate further functionalization through cross-coupling reactions, as seen in the synthesis of polycarbo-substituted indoles using 2-amino-5-bromo-3-iodoacetophenone .
Chemical Reactions Analysis
Halogenated acetophenones can undergo a variety of chemical reactions. For example, ω-bromoacetophenone can react with the sodium salt of ethyl cyanoacetate to produce butenolides, which can be further transformed into pyrrole derivatives . Additionally, bromoacetophenone can participate in a three-component reaction with primary amines and carbon disulfide to yield 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives . These reactions demonstrate the reactivity of the carbonyl group and the halogen substituents in facilitating the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetophenones are influenced by their molecular structure. For example, the synthesis of 2-bromo-2′,4′-dichloroacetophenone includes the determination of its physical constants such as relative density, refractive index, boiling point, and melting point . These properties are essential for the identification and characterization of the compound, as well as for understanding its behavior in different chemical environments.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1-(3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQWDQIOQFSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642293 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-3'-iodoacetophenone | |
CAS RN |
898783-90-9 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

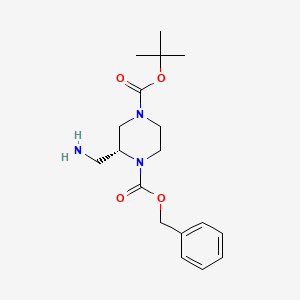
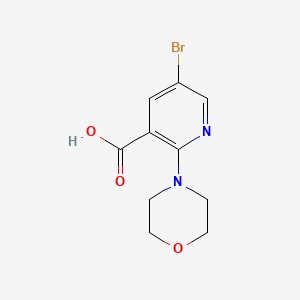
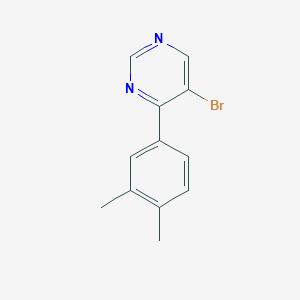

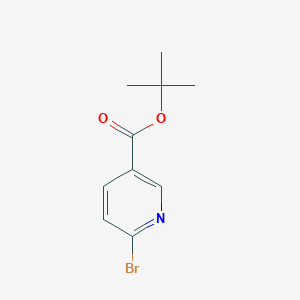

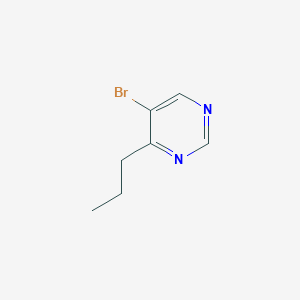


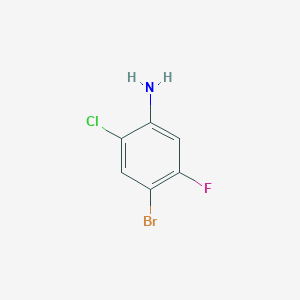



![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)